(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid
CAS No.: 97294-25-2
Cat. No.: VC17115654
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97294-25-2 |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | (2E)-2-[[(E)-2-methyl-3-phenylprop-2-enyl]hydrazinylidene]propanoic acid |
| Standard InChI | InChI=1S/C13H16N2O2/c1-10(8-12-6-4-3-5-7-12)9-14-15-11(2)13(16)17/h3-8,14H,9H2,1-2H3,(H,16,17)/b10-8+,15-11+ |
| Standard InChI Key | XTRIRFWVSULCBP-WSZGUFMCSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=CC=C1)/CN/N=C(\C)/C(=O)O |
| Canonical SMILES | CC(=CC1=CC=CC=C1)CNN=C(C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
The compound belongs to the class of α-hydrazonocarboxylic acids, characterized by a propionic acid backbone substituted with a hydrazone group at the α-position. Key structural features include:
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IUPAC Name: (2E)-2-[[(E)-2-methyl-3-phenylprop-2-enyl]hydrazinylidene]propanoic acid
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Molecular Formula: C₁₃H₁₆N₂O₂
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Molecular Weight: 232.28 g/mol
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Stereochemistry: Double bond configurations at both the hydrazone (E) and propenyl (E) positions, as confirmed by isomeric SMILES notation.
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 97294-25-2 |
| InChI Key | XTRIRFWVSULCBP-WSZGUFMCSA-N |
| Canonical SMILES | CC(=CC1=CC=CC=C1)CNN=C(C)C(=O)O |
| PubChem CID | 9690108 |
The extended conjugation system between the hydrazone and propenyl groups likely contributes to its stability and interaction with biological targets .
Biological Activities and Hypoglycemic Mechanisms
In Vivo Hypoglycemic Effects
Studies on structurally related hydrazono-propionic acids reveal potent glucose-lowering activity:
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PEHP and CHEHP: At 145 µmol/kg, these analogues reduced blood glucose by 40–50% in fasted guinea pigs, outperforming phenelzine (a hydrazine derivative) by threefold in efficacy .
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Streptozotocin-Induced Diabetes: Oral administration (200 µmol/kg) normalized glucose levels in diabetic rats within 4 hours, with effects persisting for 12 hours post-dose .
Table 2: Comparative Hypoglycemic Activity
| Compound | Effective Dose (µmol/kg) | Glucose Reduction (%) |
|---|---|---|
| PEHP | 145 | 48 ± 6 |
| CHEHP | 145 | 42 ± 5 |
| Phenelzine | 145 | 16 ± 3 |
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